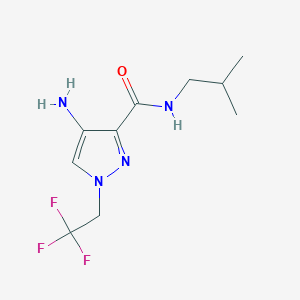
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 belongs to the class of AMP-activated protein kinase (AMPK) activators, which are known to regulate energy metabolism and cellular homeostasis.
Applications De Recherche Scientifique
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation.
Mécanisme D'action
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide activates AMPK, a key regulator of energy metabolism and cellular homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and regulates cellular processes such as glucose uptake, fatty acid oxidation, and protein synthesis. This compound activates AMPK by binding to the γ subunit of the enzyme, which leads to conformational changes that increase its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, inhibition of cancer cell growth and survival, and protection against oxidative stress and inflammation. This compound has also been shown to increase mitochondrial biogenesis and improve mitochondrial function, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for AMPK activation, its ability to bypass upstream signaling pathways, and its ability to activate AMPK in a dose-dependent manner. However, this compound also has limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide research, including the development of more potent and selective AMPK activators, the investigation of its therapeutic potential in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new drug delivery systems may improve the solubility and bioavailability of this compound, which may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-Amino-N-isobutyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions, starting with the reaction between 4,4,4-trifluoro-3-oxobutanoyl chloride and isobutylamine to form 4-amino-N-isobutyl-1-(2,2,2-trifluoroacetyl)-1H-pyrazole-3-carboxamide. This intermediate is then reacted with hydroxylamine hydrochloride to form this compound.
Propriétés
IUPAC Name |
4-amino-N-(2-methylpropyl)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-6(2)3-15-9(18)8-7(14)4-17(16-8)5-10(11,12)13/h4,6H,3,5,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWBBMYTJKXBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

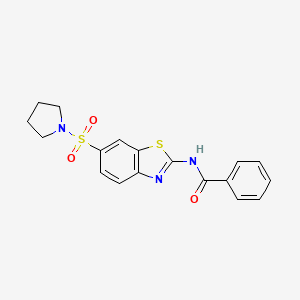
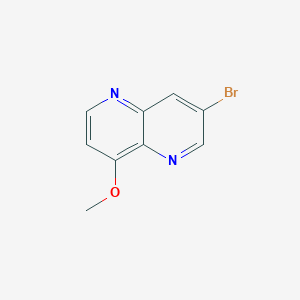
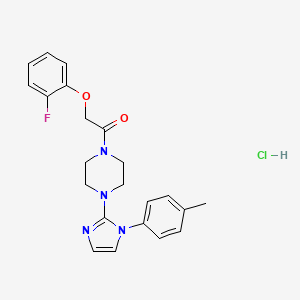
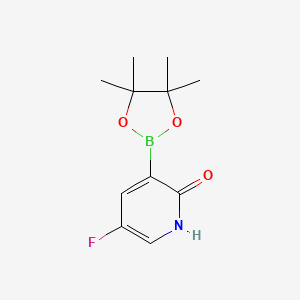
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)
amino}cyclobutan-1-ol](/img/structure/B3014539.png)
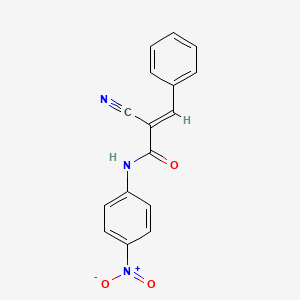
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)
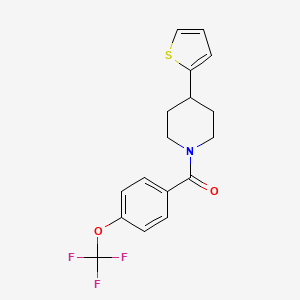
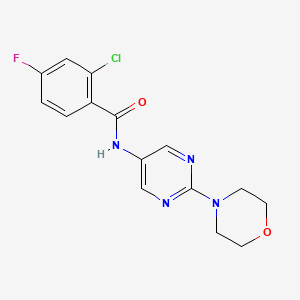
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)
![allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B3014547.png)
![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)
